molecular formula C14H7F5O2 B6399778 3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261990-88-8

3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6399778
CAS No.: 1261990-88-8
M. Wt: 302.20 g/mol
InChI Key: GEXMCXXKIJWKBI-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid is an aromatic compound characterized by the presence of both difluorophenyl and trifluoromethyl groups attached to a benzoic acid core

Properties

IUPAC Name

3-(2,4-difluorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-10-1-2-11(12(16)6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXMCXXKIJWKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689604
Record name 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-88-8
Record name 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenylboronic acid and 5-trifluoromethylbenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2,4-difluorophenylboronic acid with 5-trifluoromethylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under controlled conditions to introduce various substituents onto the aromatic ring.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used in polar solvents to facilitate nucleophilic attack.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions.

Major Products Formed

    Electrophilic Substitution: Products include nitro, sulfonic, and halogenated derivatives.

    Nucleophilic Substitution: Products include substituted phenols and ethers.

    Oxidation and Reduction: Products include aldehydes, ketones, and alcohols.

Scientific Research Applications

3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, potentially inhibiting their activity.

    Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzoic Acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Trifluoromethylbenzoic Acid: Lacks the difluorophenyl group, leading to variations in reactivity and applications.

    2,4,5-Trifluorobenzoic Acid:

Uniqueness

3-(2,4-Difluorophenyl)-5-trifluoromethylbenzoic acid is unique due to the combination of difluorophenyl and trifluoromethyl groups, which impart distinct electronic and steric effects

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